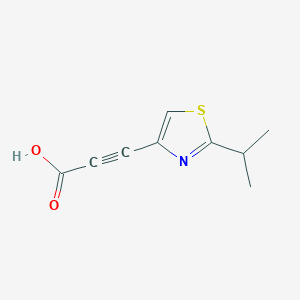
3-(2-Isopropylthiazol-4-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isopropylthiazol-4-yl)propiolic acid is a carboxylic acid compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The isopropyl group attached to the thiazole ring and the propiolic acid moiety contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-(2-Isopropylthiazol-4-yl)propiolic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Formation of the Propiolic Acid Moiety: The propiolic acid moiety can be introduced through the reaction of terminal alkynes with carbon dioxide under catalytic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
3-(2-Isopropylthiazol-4-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Addition: The triple bond in the propiolic acid moiety can undergo addition reactions with halogens or hydrogen to form dihaloalkenes or alkenes.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
3-(2-Isopropylthiazol-4-yl)propiolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-Isopropylthiazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl group and propiolic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
3-(2-Isopropylthiazol-4-yl)propiolic acid can be compared with other similar compounds, such as:
3-(2-Methylthiazol-4-yl)propiolic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-(2-Ethylthiazol-4-yl)propiolic acid: Similar structure but with an ethyl group instead of an isopropyl group.
3-(2-Propylthiazol-4-yl)propiolic acid: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H9NO2S |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
3-(2-propan-2-yl-1,3-thiazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H9NO2S/c1-6(2)9-10-7(5-13-9)3-4-8(11)12/h5-6H,1-2H3,(H,11,12) |
Clave InChI |
RCQIHZVJOFFVMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CS1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


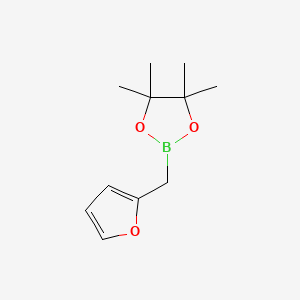
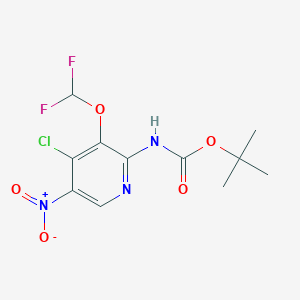
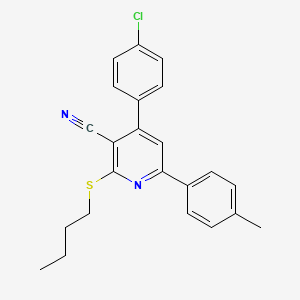
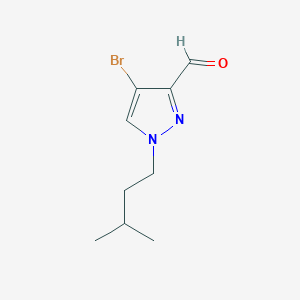
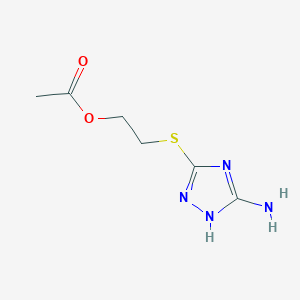
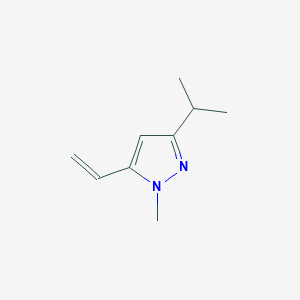
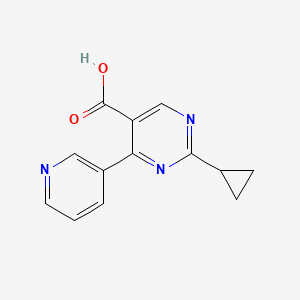
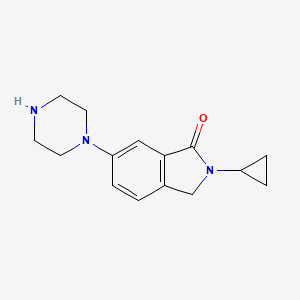
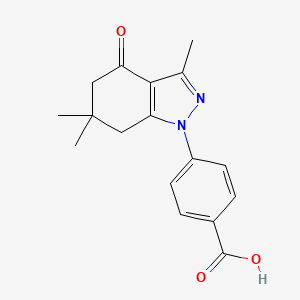

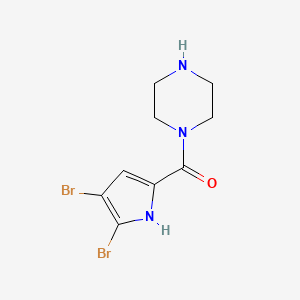
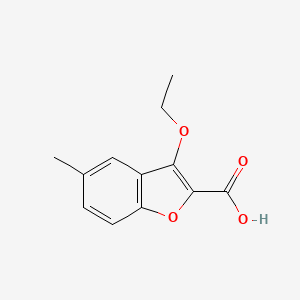
![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)

